molecular formula C11H11NOS B14430392 4-Methoxy-3-(methylsulfanyl)quinoline CAS No. 83936-11-2

4-Methoxy-3-(methylsulfanyl)quinoline

Cat. No.: B14430392
CAS No.: 83936-11-2
M. Wt: 205.28 g/mol
InChI Key: LVPMQPQQOULSGF-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methylsulfanyl)quinoline is a synthetically accessible quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known to be a key component in compounds with a wide spectrum of biological activities . The specific substitution pattern of methoxy and methylsulfanyl functional groups at the 3 and 4 positions of the quinoline ring makes this compound a valuable intermediate for the synthesis of more complex molecules and a candidate for probing structure-activity relationships. Research Applications and Value: This compound serves as a versatile building block in organic synthesis, particularly for the development of potential therapeutic agents. Its structure is relevant to several active research areas, including: * Antimicrobial Research: Quinoline derivatives are extensively investigated for their antibacterial and antifungal properties. They can serve as a core structure for developing new agents to combat resistant microbial strains . * Antimalarial Research: The quinoline nucleus is foundational in antimalarial chemotherapy (e.g., Chloroquine). Hybrid molecules incorporating quinoline units are a modern strategy to overcome parasite resistance, making this compound a potential precursor for novel antiplasmodial agents . * Bioactive Hybrid Molecules: Molecular hybridization—the conjugation of distinct pharmacophores—is a powerful drug design technique. 4-Methoxy-3-(methylsulfanyl)quinoline can be linked to other bioactive moieties, such as triazoles or chalcones, to create new chemical entities with enhanced or multi-targeted biological profiles . The methylsulfanyl group, in particular, can offer a handle for further chemical modifications. Handling and Usage: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

CAS No.

83936-11-2

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

4-methoxy-3-methylsulfanylquinoline

InChI

InChI=1S/C11H11NOS/c1-13-11-8-5-3-4-6-9(8)12-7-10(11)14-2/h3-7H,1-2H3

InChI Key

LVPMQPQQOULSGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)SC

Origin of Product

United States

Preparation Methods

Skraup Synthesis with Post-Functionalization

The Skraup reaction remains a cornerstone for quinoline core formation. Starting from aniline derivatives, glycerol, and sulfuric acid, this method generates unsubstituted quinolines, which are subsequently functionalized. For 4-methoxy-3-(methylsulfanyl)quinoline, sequential alkylation and sulfuration are critical:

  • Quinoline Core Formation : Aniline reacts with glycerol under acidic conditions to yield quinoline.
  • Methoxy Introduction : Electrophilic substitution at position 4 using methylating agents (e.g., dimethyl sulfate) in the presence of alkoxide bases.
  • Methylsulfanyl Incorporation : Thiolation at position 3 via nucleophilic substitution with methanethiol or disulfide reagents under basic conditions.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Core H₂SO₄, glycerol, 180°C 60–75
O-Me (CH₃O)₂SO₂, KOH/MeOH 85–92
S-Me CH₃SH, NaH/DMF 70–78

Advantages : High functional group tolerance.
Limitations : Multi-step process with moderate overall yields (45–55%).

Friedländer Annulation with Pre-Substituted Precursors

The Friedländer method employs o-aminoaryl ketones and α-methylene ketones to construct the quinoline ring. For targeted substitution:

  • Pre-Functionalized o-Aminoaryl Ketone : 4-Methoxy-3-nitroacetophenone is reduced to the amine.
  • Cyclization : Reaction with methyl vinyl ketone in acidic media (e.g., HCl/EtOH) forms the quinoline backbone.
  • Nitro-to-Methylsulfanyl Conversion : Catalytic hydrogenation followed by treatment with methanethiol.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Cyclization HCl/EtOH, reflux 88
Reduction H₂/Pd-C, MeOH 95
Thiolation CH₃SH, CuI/DMSO 80

Advantages : Direct regioselectivity for substituents.
Limitations : Requires pre-functionalized starting materials.

Nucleophilic Aromatic Substitution on Halogenated Intermediates

Halogenated quinolines serve as versatile intermediates. The protocol involves:

  • 4-Methoxyquinoline-3-bromide Synthesis : Bromination of 4-methoxyquinoline using POBr₃.
  • Methylsulfanyl Displacement : Reaction with sodium thiomethoxide (NaSMe) in DMF at 100°C.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Bromination POBr₃, 110°C 75
S-Me NaSMe, DMF, 100°C 82

Advantages : High-yielding, single-step functionalization.
Limitations : Handling of toxic brominating agents.

Oxidative Sulfurization of 3-Mercapto Derivatives

This method leverages sulfur-containing precursors:

  • 3-Mercapto-4-methoxyquinoline Synthesis : Thiolation of 4-methoxyquinoline with thiourea/H₂SO₄.
  • Methylation : Treatment with methyl iodide in NaOH/EtOH.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Thiolation Thiourea, H₂SO₄ 68
Methylation CH₃I, NaOH/EtOH 90

Advantages : Avoids harsh bromination conditions.
Limitations : Requires stoichiometric oxidants.

Continuous Flow Synthesis

Modern flow chemistry enables efficient multi-step synthesis:

  • Acetylation : 4-Methoxyaniline → 4-methoxyacetanilide in MeOH/HCl.
  • Nitration/Reduction : Sequential nitro group introduction and hydrogenation.
  • Thiolation : Continuous reaction with methanethiol gas.

Key Data :

Step Reactor Type Residence Time (min) Yield (%) Reference
Acetylation Microfluidic 15 98
Nitration Packed-bed 30 87
Thiolation Tubular 45 85

Advantages : Scalable, reduced side reactions.
Limitations : High equipment costs.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(methylsulfanyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

  • Quinoline N-oxides
  • Tetrahydroquinolines
  • Substituted quinolines with various functional groups

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

Structural Analogues with Sulfur-Containing Substituents

Thieno[2,3-b]quinoline Derivatives

Thieno[2,3-b]quinoline (e.g., compound 7 in ) shares a fused thiophene-quinoline system. Unlike 4-methoxy-3-(methylsulfanyl)quinoline, this derivative lacks a direct methylsulfanyl group but incorporates sulfur within the fused thiophene ring. Such structural differences lead to distinct pharmacological profiles; thienoquinolines are reported to exhibit antiviral and antitumor activities .

Sulfonamide and Sulfonyl Derivatives
  • 4-Chloro-3-quinolinesulfonamides (): These derivatives feature sulfonamide (-SO₂NH₂) or sulfonyl (-SO₂-) groups at the 3-position. For example, 4-chloro-3-quinolinesulfonamide (4a) has two reactive chlorine atoms, enabling nucleophilic substitution reactions.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate (): This compound combines a sulfanyl group with fluorinated aryl substituents. The fluorobenzyl-sulfanyl moiety increases lipophilicity and metabolic stability compared to the simpler methylsulfanyl group in the target compound .
Aryl-Sulfanyl Derivatives
  • 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (): This derivative features a 4-methoxyphenylsulfanyl group at the 3-position, similar to the target compound.

Methoxy-Substituted Quinoline Analogues

2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline ()

This compound has multiple methoxy groups (3,4-dimethoxyphenyl and 6-methoxy) and a methyl group at the 3-position. Biological studies indicate antiparasitic activity, suggesting that methoxy positioning significantly impacts efficacy .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, )

The substitution of an amino group at the 4-position and a 4-methoxyphenyl group at the 3-position contrasts with the methylsulfanyl group in the target compound. The amino group introduces basicity, which can influence pharmacokinetics such as absorption and distribution .

Halogen-Substituted Derivatives

  • 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline (): This derivative has a chlorine atom at the 4-position and ethyl/methyl groups. The chlorine atom increases electrophilicity, making the compound reactive toward nucleophilic attack, unlike the methoxy and methylsulfanyl groups in the target compound .

Piperazine- and Heterocyclic-Substituted Derivatives

Chloroquine and hydroxychloroquine () feature a piperazine ring at the 4-position. These derivatives exhibit antimalarial activity due to their ability to intercalate into DNA and inhibit heme detoxification. The absence of a heterocyclic side chain in 4-methoxy-3-(methylsulfanyl)quinoline limits direct comparison but highlights the role of substituent bulk in target engagement .

Key Comparative Data

Table 1: Physicochemical and Biological Properties of Selected Quinoline Derivatives

Compound Substituents Molecular Weight Melting Point (°C) Notable Activities Reference ID
4-Methoxy-3-(methylsulfanyl)quinoline 4-OCH₃, 3-SCH₃ 221.3 Not reported Under investigation
3-(4-Methoxyphenyl)thieno[2,3-b]quinoline Fused thiophene, 4-OCH₃ 279.3 Not reported Antiviral, antitumor
4-Chloro-3-quinolinesulfonamide (4a) 4-Cl, 3-SO₂NH₂ 246.7 Not reported Enzyme inhibition
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid 3-SC₆H₄OCH₃, 4-COOH, 2-ClC₆H₄ 421.9 Not reported Antimicrobial
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-NH₂, 3-C₆H₄OCH₃, 2-ClC₆H₄ 406.9 223–225 Anticancer (in vitro)

Mechanistic and Electronic Considerations

Computational studies () reveal that substituents like methoxy and methylsulfanyl alter the quinoline ring’s electron density. The methoxy group donates electrons via resonance, while the methylsulfanyl group exhibits weaker electron-donating effects via hyperconjugation. This electronic profile influences reactivity in cross-coupling reactions and interactions with biological targets .

Q & A

Q. Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in substitution steps .
  • Catalysis : Bases like K₂CO₃ improve ether bond formation during methoxy group retention .
  • Temperature Control : Low temperatures (−75°C) minimize side reactions in sensitive steps .

How can crystallographic data resolve structural ambiguities in 4-Methoxy-3-(methylsulfanyl)quinoline derivatives?

Advanced Structural Analysis
X-ray crystallography provides precise bond angles, dihedral angles, and intermolecular interactions. For example:

  • Dihedral Angles : In related quinoline derivatives, dihedral angles between aromatic rings (e.g., 7.64°–8.34°) indicate near-coplanarity, influencing π-π stacking and biological target binding .
  • Intermolecular Interactions : C–H⋯O hydrogen bonds form 3D networks, critical for stabilizing crystal structures .

Q. Contradiction Resolution

  • Validation via Spectroscopy : Cross-reference NMR (e.g., δ 2.46–2.59 ppm for methylsulfanyl protons) and IR (e.g., 1733 cm⁻¹ for ester C=O) to confirm functional group integrity .

What methodological approaches are used to assess the bioactivity of 4-Methoxy-3-(methylsulfanyl)quinoline in pharmacological studies?

Q. Basic Screening Framework

  • In Vitro Assays : Test inhibition of enzymes (e.g., phosphodiesterase 10A) using fluorescence-based activity assays .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HepG2) to evaluate IC₅₀ values.

Q. Advanced Mechanism Elucidation

  • Molecular Docking : Simulate binding to targets (e.g., PDE10A active site) to predict interactions between the methylsulfanyl group and cysteine residues .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS quantification .

How do conflicting reports on quinoline derivative toxicity inform risk assessment for 4-Methoxy-3-(methylsulfanyl)quinoline?

Q. Basic Toxicity Profiling

  • Ames Test : Evaluate mutagenicity using Salmonella strains to detect frameshift or base-pair mutations .
  • Acute Toxicity : Determine LD₅₀ in rodent models via oral or intraperitoneal administration.

Q. Advanced Contradiction Analysis

  • Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) to predict environmental persistence. For quinoline analogs, log Kow < 3 suggests low bioaccumulation .
  • Metabolite Identification : Use HRMS to detect sulfoxide/sulfone metabolites, which may contribute to toxicity .

What strategies mitigate synthetic challenges in introducing the methylsulfanyl group at position 3 of the quinoline ring?

Q. Methodological Solutions

  • Protection-Deprotection : Temporarily block the methoxy group with TMSCl during sulfanyl group introduction to prevent undesired substitutions .
  • Radical-Mediated Thiolation : Use AIBN-initiated reactions with disulfides for regioselective functionalization .

Q. Troubleshooting Data Discrepancies

  • HPLC Purity Checks : Monitor reaction progress with C18 columns (UV detection at 254 nm) to isolate intermediates .
  • Kinetic Studies : Compare reaction rates under varying pH (e.g., 7–9) to optimize nucleophilic attack efficiency .

How can computational modeling guide the design of 4-Methoxy-3-(methylsulfanyl)quinoline derivatives with enhanced selectivity?

Q. Advanced Computational Workflow

  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to predict activity trends .
  • MD Simulations : Analyze binding pocket residency times (e.g., >100 ns) to prioritize derivatives with stable target interactions .

Q. Validation Metrics

  • Free Energy Calculations : Use MM-GBSA to estimate ΔG binding energies; values < −40 kcal/mol indicate high affinity .

What analytical techniques are critical for characterizing degradation products of 4-Methoxy-3-(methylsulfanyl)quinoline under oxidative conditions?

Q. Methodological Protocol

  • LC-HRMS : Identify sulfoxide (m/z +16) and sulfone (m/z +32) derivatives using positive-ion mode .
  • EPR Spectroscopy : Detect radical intermediates (e.g., thiyl radicals) during photodegradation .

Q. Contradiction Management

  • Isotope Labeling : Use ¹³C-labeled quinoline to trace degradation pathways and validate fragmentation patterns .

How do steric and electronic effects of the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced Mechanistic Insights

  • Steric Effects : The methylsulfanyl group at position 3 hinders ortho-directed electrophilic substitutions (e.g., nitration) due to steric bulk .
  • Electronic Effects : The electron-donating methoxy group enhances nucleophilic aromatic substitution at position 4, while the methylsulfanyl group acts as a weak π-donor .

Q. Experimental Validation

  • XPS Analysis : Measure sulfur 2p binding energy (~163 eV) to assess electron density changes during Pd-catalyzed couplings .

Tables for Key Parameters

Parameter Value/Example Reference
Skraup Cyclization Temp 150–160°C (reflux)
Crystallographic Dihedral 7.64° (quinoline vs. phenyl ring)
log Kow (Predicted) 2.8 (low bioaccumulation)
PDE10A IC₅₀ 12 nM (in complex with analog)

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